Teriflunomide Teriflunomide Teriflunomide is an enamide obtained by formal condensation of the carboxy group of (2Z)-2-cyano-3-hydroxybut-2-enoic acid with the anilino group of 4-(trifluoromethyl)aniline. Used for the treatment of relapsing forms of multiple sclerosis and rheumatoid arthritis. It has a role as an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a tyrosine kinase inhibitor, a hepatotoxic agent, a drug metabolite and a non-steroidal anti-inflammatory drug. It is a nitrile, an enol, an aromatic amide, an enamide, a member of (trifluoromethyl)benzenes and a secondary carboxamide.
Teriflunomide is the active metabolite of leflunomide, and it acts as an immunomodulatory agent by inhibiting pyrimidine synthesis. It is marketed under the name Aubagio® and is indicated for the treatment of multiple sclerosis, specifically relapsing forms. The FDA label states an important warning about the risk of hepatoxicity and teratogenicity for patients using teriflunomide.
Teriflunomide is a Pyrimidine Synthesis Inhibitor. The mechanism of action of teriflunomide is as a Dihydroorotate Dehydrogenase Inhibitor.
Teriflunomide is an orally available immunomodulatory agent used to treat relapsing multiple sclerosis. Teriflunomide is associated with transient serum enzyme elevations during therapy and with rare instances of acute liver injury.
See also: Leflunomide (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 163451-81-8
VCID: VC0003375
InChI: InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
SMILES: CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

Teriflunomide

CAS No.: 163451-81-8

Cat. No.: VC0003375

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

Teriflunomide - 163451-81-8

CAS No. 163451-81-8
Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Standard InChI InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Standard InChI Key UTNUDOFZCWSZMS-YFHOEESVSA-N
Isomeric SMILES C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
SMILES CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Canonical SMILES CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Appearance Powder

Chemical Properties and Structure

Teriflunomide is a small molecule with the chemical formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.211 g/mol . The compound exhibits distinctive pharmacokinetic properties that influence its clinical application. It demonstrates extremely high protein binding in human plasma (>99.3%), which contributes to its remarkably long elimination half-life of approximately two weeks .

The physical and chemical characteristics of teriflunomide allow for convenient oral administration, typically as a once-daily tablet. The excretion of this compound follows dual pathways, occurring primarily through the bile duct (fecal elimination) and secondarily via renal excretion . This extended presence in the body necessitates special consideration when discontinuation is required, particularly in situations such as pregnancy planning.

Mechanism of Action

The primary mechanism of teriflunomide centers on its ability to selectively and reversibly inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a critical role in de novo pyrimidine synthesis, which is essential for the rapid proliferation of activated lymphocytes.

Cellular Effects

When lymphocytes become activated, they undergo rapid division requiring substantial pyrimidine synthesis to support DNA replication during the S (synthesis) phase of the cell cycle. Teriflunomide's inhibition of DHODH interrupts this process, causing cell cycle arrest in early S phase without inducing cell death . This mechanism exerts a cytostatic effect specifically on proliferating T and B lymphocytes, thus limiting their involvement in the inflammatory processes that drive MS pathogenesis .

Importantly, this mechanism primarily affects rapidly dividing, activated lymphocytes while sparing resting lymphocytes. This selectivity occurs because non-activated lymphocytes can meet their limited pyrimidine requirements through an alternative metabolic pathway known as the salvage pathway . The result is a more targeted immunomodulation that preserves many aspects of normal immune function.

Selective Immunomodulation

In vitro studies have revealed several noteworthy features of teriflunomide's mechanism:

  • The anti-proliferative effects appear most pronounced in T cells bearing high-affinity T-cell receptors, which are thought to mediate many autoimmune processes, including those in MS .

  • Teriflunomide may impede formation of the immune synapse necessary for T-cell activation, potentially through a DHODH-independent mechanism .

  • The compound decreases the release of pro-inflammatory cytokines including interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1) from monocytes .

These mechanisms collectively result in decreased inflammatory activity without broadly suppressing immune function, which may explain why teriflunomide "may decrease the risk of infections compared to chemotherapy-like drugs because of its more-limited effects on the immune system" .

Comparative Mechanism Profile

Table 1: Comparison of Teriflunomide's Mechanism of Action with Other MS Therapies

DrugPrimary MechanismAdditional Mechanisms
TeriflunomideInhibits DHODH, reducing proliferation of activated lymphocytesImpairs immunological synapse formation; Decreases pro-inflammatory cytokine release; Preferentially affects high-avidity T cells
Interferon betaDecreases T-cell activation; Enhances suppressor T-cell activityPromotes T helper cell shifts; Modulates costimulatory molecules; Decreases T-cell migration
Glatiramer acetateInduces suppressor T cellsCompetes for MHC binding; Promotes T helper cell shifts; Possible neurotrophic effects
NatalizumabBlocks α4β1 integrin to prevent lymphocyte migration into CNSDown-modulates adhesion molecules; Affects memory T-cell populations
FingolimodSequesters lymphocytes in lymphoid tissues via S1P receptor bindingAlters natural killer cell subsets; Potential neuroprotective effects
MitoxantroneCauses DNA damage via topoisomerase II inhibitionCytotoxic to proliferating lymphocytes; Modulates astrocyte activity

Pharmacokinetics

Teriflunomide demonstrates several distinctive pharmacokinetic properties that influence its clinical application and monitoring requirements.

Absorption and Distribution

Following oral administration, teriflunomide reaches maximum plasma concentrations relatively quickly, typically within 1-4 hours . The compound has a volume of distribution of approximately 11 liters after intravenous administration . Perhaps most notably, teriflunomide exhibits extensive plasma protein binding exceeding 99%, which contributes significantly to its prolonged presence in the body .

Metabolism and Elimination

As the active metabolite of leflunomide, teriflunomide itself undergoes limited further metabolism. The compound has an elimination half-life of approximately two weeks, with excretion occurring through both biliary/fecal routes and renal pathways . This extended half-life has important implications for both the dosing schedule (allowing once-daily administration) and for situations requiring drug elimination (such as pregnancy planning or managing toxicity).

Clinical Efficacy

Teriflunomide's clinical efficacy has been demonstrated in multiple randomized controlled trials and real-world studies, establishing its place in the treatment armamentarium for relapsing forms of MS.

Pivotal Trial Results

The phase 3 TEMSO trial (Teriflunomide Multiple Sclerosis Oral) represented a landmark study for this compound. In this placebo-controlled trial, teriflunomide 14 mg significantly extended the time to first clinical event compared with placebo, with an unadjusted hazard ratio of 0.37 (95% CI, 0.16-0.84; P = 0.02) . This corresponded to a 63% reduction in the unadjusted risk of a first MS-related clinical event . When adjusted for relevant variables, the hazard ratio improved to 0.28 (95% CI, 0.11-0.71; P = 0.007), representing a 72% risk reduction .

In another pivotal trial known as TOWER, teriflunomide demonstrated significant benefits on relapse rates. By study end, the annualized relapse rate was significantly lower with teriflunomide 14 mg (0.32 [95% CI 0.27-0.38]) compared to placebo (0.50 [95% CI 0.43-0.58]; p=0.0001) . Additionally, teriflunomide 14 mg reduced the risk of sustained disability accumulation by 32% compared with placebo (hazard ratio 0.68 [95% CI 0.47-1.00]; p=0.0442) .

Dose-Dependent Effects

The clinical trials consistently demonstrated that teriflunomide 14 mg provided superior efficacy compared to the 7 mg dose, particularly regarding disability outcomes. While both doses significantly reduced relapse rates compared to placebo, only the 14 mg dose significantly reduced the risk of disability progression . This dose-dependent effect informed regulatory approvals and clinical practice guidelines.

Real-World Effectiveness

A large retrospective study conducted at 15 sites in Spain evaluated 776 patients with RRMS treated with teriflunomide under routine clinical practice conditions. After 24 months of treatment, teriflunomide reduced the annualized relapse rate by 72% (from 0.43 [0.40, 0.47] at baseline to 0.12 [0.10, 0.14]; P<0.0001) . Furthermore, 81.8% of patients remained relapse-free during the two-year observation period .

The real-world study also demonstrated stabilization of disability, with the mean Expanded Disability Status Scale (EDSS) score changing minimally from 1.9 (1.5) at baseline to 2.0 (1.6) at month 24 . Additionally, significant reductions in MRI disease activity were observed, with decreases in both gadolinium-enhancing T1 lesions and new or enlarging T2 lesions .

StudyDesignPrimary OutcomeResultsSecondary Outcomes
TEMSORCT with teriflunomide 7mg, 14mg, or placeboTime to first clinical event63% reduction with 14mg (unadjusted); 72% reduction (adjusted) Reduction in MRI lesions (not statistically significant)
TOWERRCT with teriflunomide 7mg, 14mg, or placeboAnnualized relapse rate36% reduction with 14mg; 22% reduction with 7mg 32% reduction in disability progression with 14mg
Spanish Real-World StudyRetrospective observational studyAnnualized relapse rate72% reduction after 24 months 81.8% relapse-free; reduction in MRI lesions
Adverse EventPlacebo (n=385)Teriflunomide 7mg (n=409)Teriflunomide 14mg (n=371)
ALT increases8%11%14%
Hair thinning4%10%13%
Headache11%15%12%
Serious adverse events12%13%12%

Treatment Discontinuation

In the Spanish real-world study, approximately one-third of patients (34.2%) discontinued teriflunomide treatment during the 24-month observation period. The most common reasons for discontinuation were lack of effectiveness (58.0%), adverse events (31.9%), and pregnancy planning (6.6%) . Among those discontinuing due to adverse events, gastrointestinal disorders were the most frequent cause.

Long-Term Outcomes

The long-term safety and efficacy of teriflunomide have been evaluated in extension studies, providing valuable information about its performance over extended treatment periods.

Sustained Efficacy

The long-term extension data demonstrated that teriflunomide's clinical efficacy was maintained throughout the extended observation period. In patients who switched from placebo to active treatment at the start of the extension phase, annualized relapse rates and gadolinium-enhancing T1 lesion counts promptly decreased and subsequently remained low .

Disability measures remained remarkably stable across all treatment groups, with a median Expanded Disability Status Scale (EDSS) score ≤2.5 and a probability of 12-week disability progression ≤0.48 throughout the extended follow-up period . This sustained effect on disability represents a particularly important outcome given the progressive nature of untreated MS.

In the authors' assessment, this extension study "provides Class III evidence that long-term treatment with teriflunomide is well-tolerated and efficacy of teriflunomide is maintained long-term" .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :